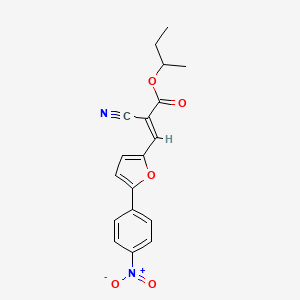

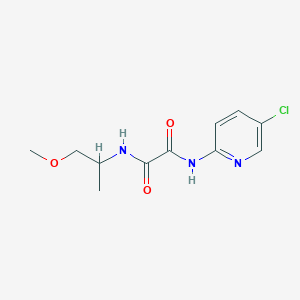

methyl N-(4-chlorobenzoyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Agricultural Applications

Carbamates, such as Carbendazim and Tebuconazole, have been extensively used in agriculture for the prevention and control of fungal diseases. Research by Campos et al. (2015) explores the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides. These systems offer advantages like modified release profiles, reduced environmental toxicity, and enhanced efficiency in plant disease management (Campos et al., 2015).

Medical Chemistry and Drug Design

The carbamate group plays a crucial role in drug design and medicinal chemistry. Ghosh and Brindisi (2015) highlight the increasing use of carbamates in medicinal chemistry, where they are designed to interact with drug targets through their carbamate moiety. This research underscores the structural and functional versatility of carbamates in developing new therapeutic agents (Ghosh & Brindisi, 2015).

Environmental and Ecotoxicology Studies

The transformation and ecotoxicity of carbamic pesticides in water have been the subject of environmental studies. For instance, Iesce et al. (2006) investigated the hydrolytic and photolytic degradation of carbamic pesticides, evaluating their toxicity towards aquatic organisms. This research provides insights into the environmental fate and impact of carbamate pesticides, contributing to the understanding of their ecological risks (Iesce et al., 2006).

Chemical Synthesis and Material Science

In chemical synthesis, carbamates serve as key intermediates. Studies like those conducted by John et al. (2013) on the adsorption and inhibition effect of methyl carbamate on copper metal in acidic conditions demonstrate the chemical versatility of carbamates. This research has implications for understanding corrosion processes and developing corrosion inhibitors, highlighting the chemical utility of carbamates in material science (John et al., 2013).

Mécanisme D'action

Target of Action

Methyl N-(4-chlorobenzoyl)carbamate, like other carbamates, is known to interact with various targets in the bodyCarbamates in general are known to interact with enzymes or receptors in the body . For instance, some carbamate anticonvulsants inhibit N-methyl-D-aspartate (NMDA) receptors and slightly enhance gamma-aminobutyric acid (GABA) activity .

Mode of Action

The mode of action of carbamates involves their ability to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates affect various biochemical pathways. They are known to undergo enzymatic hydrolysis, leading to the formation of various intermediates . These intermediates can then be funneled into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

Carbamates, including methyl N-(4-chlorobenzoyl)carbamate, are known for their good chemical and proteolytic stability, and their ability to penetrate cell membranes . These properties contribute to their pharmacokinetic profile. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This enhances the bioavailability and effectiveness of the compounds .

Result of Action

The result of the action of carbamates depends on their specific targets and the nature of their interaction. In general, they can play a role in drug-target interaction or improve the biological activity of parent molecules . For instance, carbamate anticonvulsants used in epilepsy treatment inhibit NMDA receptors to some extent and slightly enhance GABA activity .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For instance, they are widely used in agricultural chemicals, such as pesticides, fungicides, and herbicides . The majority of the applied quantity persists in the environment, impacting the non-target biota, leading to ecological disturbance . The toxicity of these compounds to biota is mediated through cholinergic and non-cholinergic routes .

Propriétés

IUPAC Name |

methyl N-(4-chlorobenzoyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(13)11-8(12)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDRZBQULBSJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(4-chlorobenzoyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)

![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)

![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2742374.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)

![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)

![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)